レゾルビンD2

概要

説明

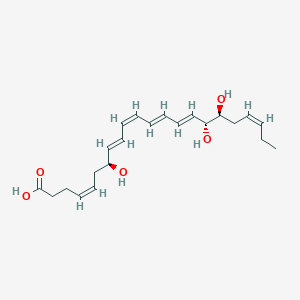

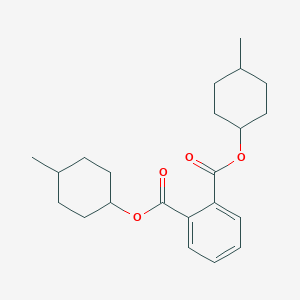

Resolvin D2 is a specialized pro-resolving mediator derived from docosahexaenoic acid, an omega-3 polyunsaturated fatty acid. It plays a crucial role in the resolution phase of inflammation, actively promoting the cessation of inflammatory responses and aiding in the restoration of tissue homeostasis . Resolvin D2 is known for its potent anti-inflammatory and pro-resolving properties, making it a significant compound in the field of inflammation research.

科学的研究の応用

Resolvin D2 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the biosynthesis and function of specialized pro-resolving mediators.

Biology: Investigated for its role in modulating immune responses and promoting the resolution of inflammation.

Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, such as rheumatoid arthritis, cardiovascular diseases, and sepsis

Industry: Potential applications in the development of anti-inflammatory drugs and nutraceuticals

作用機序

Resolvin D2 exerts its effects through multiple molecular targets and pathways:

Leukocyte Modulation: Reduces neutrophil trafficking and leukocyte-endothelial interactions by modulating adhesion receptor expression.

Nitric Oxide Production: Enhances endothelial-dependent nitric oxide production, leading to vasodilation and reduced inflammation.

Phagocytosis: Promotes the clearance of apoptotic cells and pathogens by macrophages, aiding in the resolution of inflammation.

Receptor Interaction: Binds to specific G-protein coupled receptors, such as GPR18, to mediate its anti-inflammatory and pro-resolving actions

将来の方向性

Resolvin D2 has been shown to have potent anti-inflammatory and pro-resolving capabilities . Further study on the effect of Resolvin D2 on neuropathic pain will expand the scope of pain research . It also has potential therapeutic applications in the treatment of hypertensive cardiovascular disease .

生化学分析

Biochemical Properties

Resolvin D2 interacts with various enzymes, proteins, and other biomolecules. It is a metabolic product of docosahexaenoic acid (DHA), converted by 15-lipoxygenase and then 5-lipoxygenase successively . It has been observed to trigger the process of inflammation resolution, thereby reinstating the homeostasis of the inflammatory response .

Cellular Effects

Resolvin D2 has significant effects on various types of cells and cellular processes. It promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors . Moreover, Resolvin D2 directly targets myogenic cells and promotes their differentiation and the expansion of the pool of myogenic progenitor cells leading to increased myogenesis .

Molecular Mechanism

Resolvin D2 exerts its effects at the molecular level through various mechanisms. It was found to downregulate the expression of the toll-like receptor 4 (TLR4)/NF-κB p65 gene by reducing the nuclear translocation of TLR4/NF-κB pathway p65 in microglia, blocking the transmission of the NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

The effects of Resolvin D2 change over time in laboratory settings. It has been shown to have positive effects on depressive-like behavior in three mouse models of depression . It also promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors .

Dosage Effects in Animal Models

The effects of Resolvin D2 vary with different dosages in animal models. In a study using a 2-hit model of cecal ligation and puncture (CLP) induced infectious peritonitis and secondary lung infection with Pseudomonas aeruginosa, Resolvin D2 given as late as 48h after CLP surgery reduced blood bacterial load without altering plasma cytokines compared to mice given saline vehicle .

Metabolic Pathways

Resolvin D2 is involved in several metabolic pathways. It is a metabolic product of DHA, converted by 15-lipoxygenase then 5-lipoxygenase successively . It is known to exert a significant influence on the regulation of the inflammatory response .

Transport and Distribution

Resolvin D2 is transported and distributed within cells and tissues. It regulates leukocyte adherence via both direct actions on PMN and endothelial vasoactive substances .

準備方法

Synthetic Routes and Reaction Conditions: Resolvin D2 is biosynthesized from docosahexaenoic acid through a series of enzymatic reactions involving lipoxygenases. The synthetic preparation of resolvin D2 involves the use of enantiomerically and geometrically pure starting materials. The process includes the formation of intermediate hydroperoxy derivatives, which are further converted into resolvin D2 through stereoselective reduction and hydrolysis .

Industrial Production Methods: Industrial production of resolvin D2 is still in its nascent stages, primarily due to the complexity of its biosynthetic pathway and the need for precise stereochemical control. Current methods focus on optimizing the enzymatic conversion of docosahexaenoic acid to resolvin D2 using biocatalysts and advanced purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions: Resolvin D2 undergoes various biochemical reactions, including:

Oxidation: Involves the formation of hydroperoxy intermediates.

Reduction: Stereoselective reduction of hydroperoxy intermediates to form hydroxyl derivatives.

Substitution: Involves the replacement of functional groups to form different resolvin derivatives.

Common Reagents and Conditions:

Oxidation: Lipoxygenases are commonly used as catalysts.

Reduction: Stereoselective reducing agents are employed.

Substitution: Various nucleophiles and electrophiles are used under mild conditions to ensure the integrity of the resolvin structure.

Major Products: The major products formed from these reactions include various hydroxylated derivatives of resolvin D2, each with distinct biological activities .

類似化合物との比較

Resolvin D2 is part of a larger family of specialized pro-resolving mediators, including:

Resolvin D1: Similar to resolvin D2 but differs in its hydroxylation pattern and specific receptor interactions.

Resolvin E1: Derived from eicosapentaenoic acid and has distinct anti-inflammatory properties.

Protectins and Maresins: Other classes of specialized pro-resolving mediators with unique structures and functions.

Uniqueness of Resolvin D2: Resolvin D2 is unique due to its specific stereochemistry and potent anti-inflammatory actions. It has been shown to be highly effective in reducing neutrophil infiltration and promoting the resolution of inflammation, making it a valuable compound in therapeutic research .

特性

IUPAC Name |

(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFAUGXNBOBQDM-XFMPMKITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347465 | |

| Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

810668-37-2 | |

| Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B32949.png)

![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)

![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B32966.png)

![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)